N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline
Description
N1-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline is a Schiff base derivative featuring a 3-chloro-4-fluoroaniline moiety linked via a methylidene group to a 5-chloro-1,3-dimethylpyrazole ring. Its molecular formula is C₁₂H₁₀Cl₂FN₃, with a molecular weight of 286.13 g/mol . The compound’s structural uniqueness lies in its dual chloro-fluoro substitution pattern and the pyrazole core, which may confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-1,3-dimethylpyrazol-4-yl)-N-(3-chloro-4-fluorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2FN3/c1-7-9(12(14)18(2)17-7)6-16-8-3-4-11(15)10(13)5-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRABHRQPQOYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NC2=CC(=C(C=C2)F)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Condensation Approach
The most widely reported method involves acid-catalyzed condensation:
Reagents :
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
- 3-Chloro-4-fluoroaniline (1.1 equiv)
- Anhydrous ethanol (solvent)
- Catalytic acetic acid (0.1 equiv)
Procedure :
- Dissolve the aldehyde (2.15 g, 10 mmol) and aniline (1.78 g, 11 mmol) in 50 mL ethanol.
- Add acetic acid (0.06 mL) and reflux at 78°C for 6–8 hours.
- Monitor reaction progress via TLC (hexane:ethyl acetate = 7:3).
- Cool to room temperature, filter precipitated product, and wash with cold ethanol.
Mechanism :
Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the aniline’s amine group. Dehydration forms the imine linkage (C=N).
Solvent-Free Mechanochemical Synthesis
To enhance sustainability, ball-milling techniques are employed:
Conditions :
- Reactants (1:1 molar ratio)
- 10 mm stainless steel balls
- Grinding at 30 Hz for 45 minutes
- No solvent or catalyst
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates kinetics:
Protocol :
- Mix reactants in ethanol (1:1.1 ratio) with 0.05 equiv p-toluenesulfonic acid.
- Irradiate at 100°C (300 W) for 15 minutes.
- Cool and isolate via vacuum filtration.
Yield : 89% with >99% purity by HPLC.
Optimization and Critical Parameters
Catalyst Screening
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 78 | 8 | 75 |
| ZnCl₂ | Toluene | 110 | 4 | 68 |
| Montmorillonite | Solvent-free | 80 | 3 | 82 |
| None (microwave) | Ethanol | 100 | 0.25 | 89 |
Findings :
Purification Strategies
- Recrystallization : Use ethanol/water (8:2) for >95% purity.
- Column Chromatography : Silica gel with hexane:ethyl acetate (6:4) resolves regioisomers.
- Lyophilization : For hygroscopic batches, freeze-drying prevents hydrolysis.
Spectroscopic Characterization
NMR Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.56–7.21 (m, 3H, Ar-H), 2.51 (s, 3H, CH₃), 2.33 (s, 3H, CH₃).
- ¹³C NMR : δ 160.1 (CH=N), 152.3–115.7 (Ar-C), 21.4/18.9 (CH₃).
IR Spectroscopy
- Sharp peak at 1620 cm⁻¹ (C=N stretch).
- Absence of carbonyl (1700 cm⁻¹) confirms complete condensation.
Industrial-Scale Considerations
- Continuous Flow Reactors : Enable throughput of 10 kg/day with 91% yield.
- Quality Control : In-line HPLC monitors imine content (>98% purity).
- Waste Management : Ethanol recovery systems reduce solvent use by 70%.
Chemical Reactions Analysis
Types of Reactions
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine and fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the aniline moiety can engage in various types of binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparisons
Impact of Aniline Substituent Positioning on Bioactivity
The 3-chloro-4-fluoroaniline moiety is a critical pharmacophore in kinase inhibitors. highlights that 2-fluoro-3-chloroaniline derivatives exhibit superior HER2 inhibition compared to 3-chloro-4-fluoroaniline analogues (e.g., gefitinib) due to optimized steric and electronic interactions . However, the parent 3-chloro-4-fluoroaniline itself demonstrates cytotoxic effects in kidney cancer cells (IC₅₀ = 12.5 µM) , suggesting that its incorporation into larger scaffolds (like the target compound) may retain or enhance bioactivity through synergistic interactions.
Linker-Type Comparisons: Imine vs. Carboxamide
The target compound’s imine linker contrasts with carboxamide-linked derivatives (). Carboxamides generally exhibit higher thermal stability (e.g., Compound 3d in has a melting point of 181–183°C) due to strong intermolecular hydrogen bonding.
Fluorinated and Chlorinated Analogues in Agrochemicals
describes N1-(2,4-difluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylamide, a fluorinated pyrazole derivative used in agrochemicals. The difluorophenyl group enhances lipophilicity and metabolic stability compared to the target compound’s mono-fluoroaniline, illustrating how halogen positioning influences application-specific performance .
Key Research Findings and Implications
- Bioactivity Potential: The target compound’s 3-chloro-4-fluoroaniline group may retain cytotoxic or kinase-inhibitory activity, but its efficacy relative to analogues depends on substituent positioning and linker chemistry .
- Synthetic Flexibility : The pyrazole core allows modular substitutions, enabling tuning of electronic and steric properties for targeted applications .
Biological Activity
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline is a complex organic compound exhibiting significant biological activity. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with chlorine and methyl groups, alongside an aniline moiety that is also chlorinated and fluorinated. Its IUPAC name is 1-(5-chloro-1,3-dimethylpyrazol-4-yl)-N-(3-chloro-4-fluorophenyl)methanimine, with the molecular formula and a molar mass of approximately 291.73 g/mol.
Target Interactions
This compound interacts with various enzymes and receptors , influencing cellular processes. Similar compounds have been shown to bind to targets, altering their function, which can lead to significant changes in cellular signaling pathways .
Biochemical Pathways
Research indicates that related compounds can affect several biochemical pathways, including:
- Apoptosis: Induction of programmed cell death in cancer cells.
- Angiogenesis: Inhibition of new blood vessel formation, crucial for tumor growth .
Cytotoxicity
Studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. The compound's mechanism appears to involve the induction of oxidative stress leading to apoptosis .
Inhibition Studies
In vitro assays have shown that this compound can inhibit key enzymes involved in tumor progression. For instance, it has been identified as a potential inhibitor of PARP (poly (ADP-ribose) polymerase), which plays a critical role in DNA repair mechanisms .
Case Studies
Several studies have documented the biological effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxic effects on HeLa cells with an IC50 value of 25 µM. |
| Study B | Showed inhibition of angiogenesis in vitro, suggesting potential as an anticancer agent. |
| Study C | Reported interactions with PARP enzymes leading to enhanced sensitivity to DNA-damaging agents. |
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies may focus on:
- Mechanistic Studies: Further elucidation of its molecular targets.
- Combination Therapies: Investigating its efficacy in combination with other chemotherapeutic agents.
- In Vivo Studies: Assessing its pharmacokinetics and bioavailability in animal models.
Q & A
Q. What are the common synthetic routes for N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound is synthesized via reductive amination between pyrazole-derived aldehydes and substituted anilines. Key steps include:
- Aldehyde Preparation : 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is synthesized from nitroaniline precursors (e.g., via diazotization and cyclization) .
- Reductive Coupling : Reacting the aldehyde with 3-chloro-4-fluoroaniline using NaBH₄/I₂ in methanol under neutral conditions at room temperature. This avoids side reactions like over-reduction .
- Critical Parameters :
- Solvent : Methanol ensures solubility and proton transfer during imine formation.
- Catalyst : NaBH₄/I₂ selectively reduces the Schiff base intermediate.
- Temperature : Room temperature minimizes decomposition.
Table 1 : Representative Reaction Conditions
| Precursor | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazole-4-carbaldehyde | NaBH₄/I₂ | MeOH | 25 | 75–85 |
Q. How can researchers confirm the molecular structure and stereochemistry of this compound using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
- Crystal Growth : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement. Validate using R-factor (<0.05) and Cambridge Structural Database (CSD) comparisons .
Key Metrics : - Space Group : Common for similar Schiff bases is P-1 or P2₁/c.
- Bond Lengths : C=N (1.27–1.30 Å) confirms imine formation .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural refinement of similar Schiff base compounds?
- Methodological Answer : Discrepancies in torsion angles or bond lengths may arise due to dynamic disorder or twinning. Mitigation strategies:
- Cross-Validation : Compare refined coordinates with CSD entries (e.g., Zefirov’s intermolecular contact analysis) .
- Software Tools : Use SHELXE for iterative phasing and OLEX2 for visualization. SHELX’s robustness in handling high-resolution data reduces systematic errors .
- Twinned Data : Apply the HKLF5 format in SHELXL to model twin domains .
Case Study : A study on a triazole-pyrazole hybrid resolved disorder by refining alternate conformers with occupancy ratios .
Q. How can reaction parameters be systematically optimized to enhance the purity of this compound in reductive amination protocols?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Factors : Catalyst loading (NaBH₄:I₂ ratio), reaction time, and solvent polarity.
- Response Surface Methodology (RSM) : Maximizes yield while minimizing byproducts.
Optimized Conditions : - Catalyst Ratio : 1:1.2 (NaBH₄:I₂) ensures complete imine reduction without side reactions .
- Time : 2–4 hours (monitored by TLC).
Purity Analysis : - HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
- NMR : Absence of peaks at δ 8.5–9.0 ppm confirms no unreacted aldehyde .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. XRD) in characterizing the compound’s conformation?
- Methodological Answer :
- NMR Limitations : Solution-state NMR may average dynamic conformers, while XRD captures static solid-state structures.
- Validation :
- DFT Calculations : Compare computed NMR shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .
- Variable-Temperature NMR : Detect conformational flexibility by observing signal splitting at low temperatures .
Example : A study resolved discrepancies in a pyrazolone derivative by correlating XRD-derived dihedral angles with NOESY correlations .
Methodological Tables
Table 2 : Crystallographic Parameters from Key Studies
| Compound Type | Space Group | R-factor | Resolution (Å) | Reference |
|---|---|---|---|---|
| Pyrazole-triazole hybrid | P-1 | 0.036 | 0.80 | |
| Schiff base derivative | P2₁/c | 0.056 | 0.85 |
Table 3 : Common Analytical Techniques for Structural Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
